molecular formula C8H6BrClN2O3 B3131115 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 349120-95-2

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B3131115
CAS No.: 349120-95-2
M. Wt: 293.5 g/mol
InChI Key: HOXBBQUWJNSGPH-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6BrClN2O3 It is a derivative of acetamide, featuring bromine, chlorine, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or DCM.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

    Reduction: The major product would be 2-amino-N-(4-chloro-3-nitrophenyl)acetamide.

    Oxidation: Products would depend on the extent of oxidation and the specific conditions used.

Scientific Research Applications

2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, inhibiting their function. The molecular targets and pathways involved would vary based on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-chlorophenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-Bromo-N-(3-nitrophenyl)acetamide: Similar structure but with different positioning of the nitro group, potentially leading to different chemical and biological properties.

    N-(4-Chloro-3-nitrophenyl)acetamide: Lacks the bromine atom, which may influence its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXBBQUWJNSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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